Dimdazenil
Description
Contextualization within GABAergic System Modulation
The primary inhibitory neurotransmitter in the central nervous system is Gamma-aminobutyric acid (GABA). patsnap.com Its function is to reduce neuronal excitability, inducing a calming effect on the brain. patsnap.compatsnap.com Dimdazenil functions by targeting the GABA-A receptors, which are ligand-gated ion channels that, upon binding with GABA, allow chloride ions to enter the neuron. This influx of chloride ions leads to hyperpolarization, making the neuron less likely to fire an action potential. patsnap.compatsnap.com By enhancing the effects of GABA, this compound produces sedative, anxiolytic, muscle relaxant, and anticonvulsant responses. patsnap.com
Distinction as a Partial Positive Allosteric Modulator (pPAM)
This compound is classified as a partial positive allosteric modulator (pPAM) of the GABA-A receptor. oup.comnih.gov This distinguishes it from full agonists, such as many traditional benzodiazepines and "Z-drugs". newdrugapprovals.orgwikipedia.org While full agonists elicit a maximal response from the receptor, partial agonists like this compound produce a lower maximal potentiation. nih.govresearchgate.net This results in a moderate level of receptor activation and a milder allosteric facilitation of GABA currents. oup.comfrontiersin.org
A key aspect of this compound's profile is its selectivity for certain GABA-A receptor subtypes. It shows a higher affinity for the α1 subunit, which is predominantly expressed in the cortex and is believed to mediate sedative and hypnotic effects. nih.govfrontiersin.org Specifically, it has a two- to four-fold higher functional affinity for the α1 subunit compared to the α2, α3, and α5 subunits. newdrugapprovals.orgwikipedia.org This selective action is thought to contribute to its therapeutic effects while potentially minimizing some of the undesirable side effects associated with less selective, full agonists. newdrugapprovals.orgnih.gov The theoretical advantages of this partial agonism include a reduced risk of receptor desensitization, tolerance, and withdrawal symptoms upon discontinuation. oup.comresearchgate.net
Research Trajectory and Developmental History
This compound, also known as EVT 201, was originally developed by Roche. newdrugapprovals.orgwikipedia.org Initial preclinical data suggested its potential as a non-sedating anxiolytic; however, Phase I clinical trials revealed sedative effects in humans. newdrugapprovals.orgwikipedia.org This discovery led to a shift in its therapeutic focus.
Subsequently, the development of this compound for the treatment of insomnia was licensed to Evotec. newdrugapprovals.orgwikipedia.org By 2007, Phase II clinical trials had been completed, yielding positive results for its use in this indication. newdrugapprovals.orgwikipedia.org More recently, Zhejiang Jingxin Pharmaceutical Co., Ltd. has been developing this compound in China in collaboration with Evotec. oup.comnih.gov This collaboration led to the drug's approval in China for the short-term treatment of insomnia, where it is marketed under the brand name Junoenil®. nih.govwikipedia.orgpatsnap.com
Detailed Research Findings
Recent clinical trials have provided significant data on the efficacy of this compound in treating insomnia. A multicenter, randomized, double-blind, placebo-controlled Phase III study demonstrated that a 2.5 mg oral dose of this compound led to significant improvements in both objective and subjective sleep measures. oup.comnih.gov
Table 1: Key Findings from a Phase III Clinical Trial of this compound
| Efficacy Outcome (vs. Placebo) | Improvement with this compound | p-value | Citation |
|---|---|---|---|
| Total Sleep Time (TST) via Polysomnography | Increased by 31.68 minutes | < 0.001 | oup.comnih.gov |
| Wake After Sleep Onset (WASO) via Polysomnography | Reduced by 20.16 minutes | < 0.001 | nih.gov |
| Latency to Persistent Sleep (LPS) via Polysomnography | Reduced by 6.46 minutes | = 0.023 | nih.govnih.gov |
| Subjective Total Sleep Time (sTST) | Increased by 18.33 minutes | < 0.001 | nih.gov |
| Subjective Wake After Sleep Onset (sWASO) | Reduced by 14.60 minutes | < 0.001 | nih.gov |
These findings highlight this compound's ability to improve both sleep onset and maintenance. patsnap.comnih.gov
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
EVT 201 is a partial positive allosteric modulator (pPAM) of the GABAA receptor complex and consequently works through a proven pathway in the treatment of insomnia. However, EVT 201’s partial agonist activity gives it a differentiated pre-clinical profile and mechanism of action compared to many currently marketed sleep-promoting agents. |
|---|---|
CAS No. |
308239-86-3 |
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
JCYLWUVDHLVGER-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EVT 201 EVT-201 EVT201 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology
GABA-A Receptor Interaction Dynamics
Dimdazenil primarily exerts its pharmacological effects through interaction with GABA-A receptors, which are the principal inhibitory neurotransmitter receptors in the central nervous system. patsnap.comwikipedia.org These receptors are ligand-gated chloride ion channels that, upon activation by the endogenous neurotransmitter gamma-aminobutyric acid (GABA), increase the influx of chloride ions into the neuron. patsnap.comwikipedia.org This influx leads to hyperpolarization of the neuronal membrane, thereby decreasing neuronal excitability and promoting an inhibitory effect. patsnap.com
Ligand Binding Affinity and Allosteric Modulation Properties
This compound acts as a partial positive allosteric modulator at the benzodiazepine (B76468) binding site on the GABA-A receptor complex. wikipedia.orgnewdrugapprovals.orgguidetopharmacology.orgnih.govfrontiersin.orgpatsnap.com This binding site is located at the interface between the alpha and gamma subunits of the receptor. wikipedia.orgresearchgate.net By binding to this site, this compound enhances the affinity of the GABA-A receptor for GABA, thereby amplifying the inhibitory effects of GABA. patsnap.compatsnap.com As a partial agonist, this compound produces a lower maximal potentiation of GABA-A receptors compared to full agonists. nih.govnih.gov This characteristic is hypothesized to contribute to a potentially more favorable side effect profile. nih.govnih.govoup.com Research findings indicate that this compound has a high affinity for the GABA-A receptor. frontiersin.orgnih.govnih.gov
Facilitation of Gamma-Aminobutyric Acid-Evoked Currents
As a positive allosteric modulator, this compound facilitates GABA-evoked currents through the GABA-A receptor's chloride channel. frontiersin.orgpatsnap.comnih.gov This facilitation is achieved by mild allosteric excitation, which enhances the receptor's response to GABA binding. frontiersin.orgnih.govresearchgate.net The increased chloride ion influx resulting from this potentiation leads to a more pronounced inhibitory effect on neuronal activity. patsnap.com
Subunit Selectivity Profile of GABAA Receptors
GABA-A receptors are diverse, being composed of five subunits assembled from a variety of subunit isoforms (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3). frontiersin.orgwikipedia.orgresearchgate.netfrontiersin.org The specific subunit composition of a GABA-A receptor determines its pharmacological properties and localization. wikipedia.orgresearchgate.net
Preferential Modulation of Alpha-1 Subunit-Containing Receptors
In vitro studies have demonstrated that this compound exhibits higher selectivity for GABA-A receptors containing the alpha-1 (α1) subunit compared to receptors containing other alpha subunits. nih.govoup.comnih.govresearchgate.net This preferential modulation of α1-containing receptors is a key aspect of this compound's pharmacological profile. nih.govoup.com The α1 subunit is widely expressed in the brain and is thought to be primarily involved in mediating the sedative and hypnotic effects of benzodiazepines and similar compounds. nih.govresearchgate.netoup.comfrontiersin.org
Comparative Selectivity Across Alpha Subunit Isoforms (α1, α2, α3, α5)
This compound demonstrates a selective profile across different alpha subunit isoforms. It shows approximately two- to four-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits. wikipedia.orgnewdrugapprovals.orgresearchgate.net While moderately selective for α1 compared to α2 and α3 subunits (approximately 3 to 4 fold), its selectivity over the α5 subunit is also noted. nih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net Receptors containing α2 and α3 subunits are primarily associated with anxiolytic and muscle relaxant effects, while α5-containing receptors are implicated in learning and memory processes. researchgate.netfrontiersin.orgresearchgate.netnih.gov The observed selectivity profile of this compound, particularly its preference for α1, is believed to contribute to its hypnotic effects. nih.govoup.comfrontiersin.org
Quantitative Analysis of Agonistic Potency and EC50 Values
Quantitative analysis of this compound's agonistic potency at different GABA-A receptor subtypes reveals differences in EC50 values. The EC50 value for this compound at α1 subunit-containing receptors (specifically α1β2γ2) has been reported as 18 ± 6 nM, while the EC50 value at α5 subunit-containing receptors is 53 ± 6 nM. nih.gov This indicates that a lower concentration of this compound is required to achieve half-maximal potentiation at α1-containing receptors compared to α5-containing receptors, supporting its higher potency at the α1 subtype. nih.gov
Table 1: Agonistic Potency of this compound at Selected GABA-A Receptor Subtypes
| GABA-A Receptor Subunit Composition | EC50 Value (nM) |
| α1β2γ2 | 18 ± 6 |
| α5-containing | 53 ± 6 |
Note: Data derived from in vitro studies. nih.gov
Table 2: Comparative Selectivity of this compound Across Alpha Subunit Isoforms
| Alpha Subunit Isoform | Relative Functional Affinity (vs. α1) |
| α1 | 1x (Reference) |
| α2 | ~0.25x - 0.5x |
| α3 | ~0.25x - 0.5x |
| α5 | ~0.25x - 0.5x |
Note: Based on reported 2- to 4-fold higher affinity for α1 relative to α2, α3, and α5. wikipedia.orgnewdrugapprovals.orgresearchgate.net
Hypothesized Roles of Alpha-1 Subunit Modulation in Central Nervous System Function
Modulation of GABAA receptors containing the α1 subunit is hypothesized to play a significant role in mediating sedative and hypnotic effects in the central nervous system nih.govfrontiersin.orgfrontiersin.org. This is based on the high expression of the α1 subtype in cortical regions of the brain nih.govfrontiersin.org. By selectively enhancing GABAergic neurotransmission through α1-containing receptors, compounds like this compound are thought to promote states of reduced neuronal excitability conducive to sleep induction and maintenance patsnap.com. The selective action on α1 subunits may contribute to the observed effects on sleep parameters, such as increased total sleep time and reduced sleep latency researchgate.netoup.comnih.govcolab.ws.
Mechanistic Differentiation from Full GABAA Receptor Agonists
This compound is characterized as a partial positive allosteric modulator of the GABAA receptor, which distinguishes its mechanism of action from that of full agonists nih.govresearchgate.netnih.govoup.comvulcanchem.comnih.govresearchgate.net. Unlike full agonists, which produce maximal potentiation of the GABAA receptor response to GABA, partial agonists like this compound induce a submaximal level of receptor activation nih.govoup.comvulcanchem.com.
Characteristics of Partial Agonism and Submaximal Receptor Potentiation
Partial agonism at the GABAA receptor means that this compound enhances the effect of GABA, but the maximum level of enhancement achievable with this compound is lower than that produced by a full agonist nih.govvulcanchem.comresearchgate.net. This results in a milder allosteric facilitation of GABA currents vulcanchem.com. In vitro pharmacological trials have shown that this compound facilitates GABA currents through mild allosteric excitation researchgate.netnih.govfrontiersin.orgresearchgate.net. This characteristic contrasts with the maximal receptor activation achieved by full agonists such as traditional benzodiazepines and certain non-benzodiazepine Z-drugs vulcanchem.com.
Theoretical Advantages in Receptor Adaptation and Potential for Altered Receptor Plasticity
The partial agonistic activity of this compound is hypothesized to offer theoretical advantages over full agonists, particularly concerning receptor adaptation and plasticity nih.govvulcanchem.com. Long-term use of full GABAA receptor agonists has been associated with adaptive changes in the receptors, potentially leading to diminished effectiveness of endogenous GABA, tolerance, and withdrawal symptoms nih.govoup.comresearchgate.netresearchgate.netdovepress.com. These adaptive changes can include receptor desensitization and alterations in receptor subunit expression oup.comvulcanchem.comresearchgate.netresearchgate.net.
By providing only submaximal receptor potentiation, this compound may reduce the risk of inducing these profound adaptive changes vulcanchem.com. The milder activation could theoretically lead to a lower potential for receptor desensitization and the development of tolerance compared to full agonists vulcanchem.com. This altered interaction with the receptor complex may influence receptor plasticity differently, potentially mitigating some of the negative consequences associated with the long-term use of full agonists, such as dependence and severe withdrawal symptoms researchgate.netnih.govoup.comvulcanchem.com. While the precise mechanisms underlying these potential differences in receptor plasticity require further investigation, the partial agonism of this compound represents a distinct pharmacological approach aiming to achieve therapeutic effects with a potentially more favorable profile regarding receptor adaptation nih.govresearchgate.netnih.govoup.comvulcanchem.com.
Preclinical Pharmacological Investigations
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining the molecular mechanism of action of dimdazenil, specifically its activity at the GABA-A receptor complex.
This compound targets the benzodiazepine (B76468) binding site on the GABA-A receptor complex. researchgate.net Investigations have revealed that it does not bind uniformly to all GABA-A receptor subtypes. Instead, it shows preferential binding to GABA-A receptors that include the α1 (alpha-1) subunit. science.gov This selectivity is a key feature of its pharmacological profile, as the α1 subunit is highly expressed in brain regions associated with the regulation of sleep.
Functional assays have confirmed that this compound is a partial positive allosteric modulator (pPAM) of the GABA-A receptor. researchgate.netpatsnap.com Unlike full agonists, which elicit a maximal receptor response, this compound produces a more moderate level of receptor activation. science.gov This partial agonism means it enhances the effect of the endogenous neurotransmitter GABA, leading to increased inhibitory neurotransmission, but to a lesser degree than a full agonist. researchgate.net
Studies have quantified its functional potency and selectivity, demonstrating a higher potency for the α1 subtype compared to other subtypes. The half-maximal effective concentration (EC₅₀) for the α1 subtype is approximately three times lower than that for the α5 subtype. This indicates a two- to four-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.
| Receptor Subtype | EC₅₀ (nM) |
|---|---|
| α1 | 18 ± 6 |
| α5 | 53 ± 6 |
Receptor Binding Assays
In Vivo Animal Model Research
Preclinical studies using animal models have been instrumental in understanding the potential central nervous system (CNS) effects of this compound.
Based on initial preclinical data from animal models, this compound was first investigated as a potential non-sedating anxiolytic. Agonists that are selective for α2 and/or α3-containing GABA-A receptors have demonstrated anxiolytic effects without sedation in preclinical models. However, subsequent early-stage human trials revealed sedative properties, which led to a shift in its development focus.
A significant area of investigation for GABA-A receptor modulators is the potential for adaptive changes following long-term use, such as tolerance and withdrawal symptoms. Animal studies have shown that full agonists at the GABA-A receptor can lead to such adaptive changes. The partial agonist nature of this compound is theorized to result in a lower potential for these effects compared to full agonists because it produces a lower maximal potentiation of the GABA-A receptor. This characteristic is intended to reduce the risk of receptor desensitization and the subsequent development of tolerance and withdrawal phenomena.
Assessment of Central Nervous System Activity in Preclinical Models
Pharmacokinetic Characterization in Preclinical and Early Translational Models
The pharmacokinetic profile of this compound, which describes its absorption, distribution, metabolism, and excretion, has been characterized in early translational human studies. These studies show that the pharmacokinetic profile of this compound and its active metabolite, Ro46-1927, is linear.
Following oral administration in a fasted state, this compound is absorbed with a median time to reach maximum plasma concentration (Tmax) of 0.5 to 1.5 hours. The apparent terminal half-life (t½z) ranges from 3.50 to 4.32 hours. This medium elimination half-life is considered predictive of a reduced risk of residual next-day effects. science.gov No significant accumulation of either this compound or its active metabolite Ro46-1927 was observed after multiple doses.
| Parameter | Value |
|---|---|
| Median Tmax (Time to Peak Concentration) | 0.5 - 1.5 hours |
| Mean Terminal Half-life (t½z) | 3.50 - 4.32 hours |
Absorption Dynamics and Time to Peak Plasma Concentration (Tmax)
Following oral administration, this compound is absorbed rapidly. frontiersin.org Pharmacokinetic profiling from a phase 1 study in healthy subjects demonstrated that the median time to reach maximum plasma concentration (Tmax) ranged from 0.5 to 1.5 hours across single doses of 1.5 mg, 2.5 mg, and 5 mg in a fasted state. frontiersin.orgnih.govfrontiersin.orgnih.gov Specifically, the median Tmax values were observed as 0.75 hours for the 1.5 mg and 2.5 mg doses, and 0.50 hours for the 5 mg dose. frontiersin.org This quick absorption contributes to a prompt onset of action. researchgate.net The pharmacokinetic profile of this compound was determined to be linear across the 1.5–5 mg oral dose range. frontiersin.orgnih.govnih.gov
Table 1: Time to Peak Plasma Concentration (Tmax) of this compound After Single Oral Doses (Fasted State)
| Dose | Median Tmax (hours) | Range (hours) |
| 1.5 mg | 0.75 | 0.5 - 2.0 |
| 2.5 mg | 0.75 | 0.5 - 3.5 |
| 5.0 mg | 0.50 | 0.5 - 5.0 |
Data sourced from a phase 1 study in healthy human subjects. frontiersin.org
Elimination Half-Life and Biotransformation Pathways
This compound exhibits a moderate elimination half-life. oup.com Across single-dose studies, the apparent terminal elimination half-life (t½z) ranged from 3.50 to 4.32 hours. frontiersin.orgnih.govfrontiersin.orgnih.gov The mean half-life was measured at 3.80 hours, 3.99 hours, and 4.32 hours for the 1.5 mg, 2.5 mg, and 5 mg doses, respectively. frontiersin.org This half-life is considered sufficient to maintain effects without causing significant residual next-day effects. researchgate.netoup.com
The biotransformation of this compound leads to the formation of circulating metabolites. researchgate.net Phase I investigations have identified two primary metabolites, Ro46-1927 and Ro18-5,528. nih.gov It is suggested that Ro46-1927 is formed through oxidative N-demethylation of this compound, while Ro18-5,528 is produced via the hydrolytic cleavage of the compound's imidazole (B134444) ring.
Table 2: Mean Elimination Half-Life (t½z) of this compound After Single Oral Doses (Fasted State)
| Dose | Mean t½z (hours) | Standard Deviation (SD) |
| 1.5 mg | 3.80 | 1.40 |
| 2.5 mg | 3.99 | 1.16 |
| 5.0 mg | 4.32 | 1.19 |
Data sourced from a phase 1 study in healthy human subjects. frontiersin.org
Impact of Exogenous Factors on Pharmacokinetics
The pharmacokinetic properties of this compound can be influenced by exogenous factors such as food. frontiersin.orgresearchgate.net Studies evaluating the effect of a high-fat meal on the disposition of a 2.5 mg dose of this compound found a moderate impact on its absorption rate. frontiersin.orgnih.gov
When administered after a high-fat meal, the peak plasma concentration (Cmax) of this compound decreased by approximately 24% compared to administration in a fasted state. frontiersin.orgnih.gov Furthermore, the time to reach Tmax was delayed by about 2 to 2.5 hours. nih.gov Despite these changes in Cmax and Tmax, the total drug exposure, as measured by the area under the concentration-time curve (AUC), was not significantly affected. frontiersin.orgnih.govnih.govresearchgate.net For the active metabolite Ro46-1927, food intake also resulted in a delayed Tmax (4.00 hours in the fed state vs. 2.50 hours in the fasted state). frontiersin.org
During clinical investigations, the consumption of caffeinated or xanthine-rich food and drink was prohibited within 48 hours of dosing to prevent interference with pharmacokinetic measurements. nih.gov
Table 3: Effect of a High-Fat Meal on this compound (2.5 mg) Pharmacokinetics
| Pharmacokinetic Parameter | Fasted State (Median) | Fed State (Median) | Change |
| Tmax | 0.75 h (Range: 0.5-3.5) | 2.50 h (Range: 1.5-5.0) | Delayed by ~2.5 h |
| Cmax | - | - | Decreased by ~24% |
| AUC | - | - | No significant effect |
Data sourced from a phase 1 study in healthy human subjects. frontiersin.orgnih.gov
Identification of Active Metabolites (e.g., Ro46-1927)
Pharmacokinetic studies have identified two main circulating metabolites of this compound: Ro46-1927 and Ro18-5,528. frontiersin.orgresearchgate.net Ro46-1927 is considered an active metabolite, and its pharmacokinetic profile has been shown to be linear across 1.5–5 mg oral doses of the parent compound, similar to this compound itself. frontiersin.orgnih.govnih.gov
Following multiple daily doses of this compound, no significant accumulation of either this compound or the active metabolite Ro46-1927 was observed. nih.govnih.govresearchgate.net The accumulation ratio for Ro46-1927's AUC was 1.14 after five days of dosing. frontiersin.orgresearchgate.net In contrast, the other identified metabolite, Ro18-5,528, exhibited more substantial accumulation over the same period, with an accumulation ratio of 3.10 for its AUC. frontiersin.orgresearchgate.net The plasma appearance of Ro46-1927 is immediate, whereas Ro18-5,528 shows a delayed onset of approximately 8 hours post-administration. nih.gov
Structure Activity Relationship Sar Studies
Elucidation of Structural Motifs Critical for GABAA Receptor Interaction
The interaction of Dimdazenil with the GABA-A receptor is a nuanced process, governed by specific structural features of the molecule. The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary target for benzodiazepines. wikipedia.org These drugs bind to a specific site at the interface of the α and γ subunits, distinct from the GABA binding site which is located between the α and β subunits. wikipedia.orgnih.gov This binding enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride ion channel opening, leading to neuronal hyperpolarization. patsnap.comwikipedia.org
This compound, as an imidazobenzodiazepine, shares a core scaffold with other compounds in its class. SAR studies on related imidazobenzodiazepines have highlighted the importance of several positions on the molecule for high-affinity binding to the GABA-A receptor. nih.gov Specifically, the 3- and 8-positions of the imidazobenzodiazepine core are critical. nih.gov Research has shown that an ester function at the C(3) position is crucial for high affinity at the diazepam-insensitive (DI) subtype of GABA-A receptors. nih.gov The necessity of a lipophilic pocket around the C(3) position has been proposed as a key requirement for both selectivity and high affinity. nih.gov
Furthermore, computational docking and mutagenesis studies have provided insights into the specific amino acid residues within the GABA-A receptor that interact with benzodiazepine (B76468) ligands. For instance, in silico studies suggest that different benzodiazepine chemotypes may utilize distinct binding modes. nih.gov
Analysis of Chemical Modifications Influencing Subunit Selectivity
The GABA-A receptor exists in various isoforms, characterized by different combinations of its 19 possible subunits (e.g., α1-6, β1-3, γ1-3). wikipedia.orgplos.org This heterogeneity allows for functional diversity and presents an opportunity for developing drugs with subunit selectivity to achieve specific therapeutic effects while minimizing side effects. wikipedia.org For instance, ligands with high activity at the α1 and/or α5 subunits are often associated with sedation, while those targeting α2 and/or α3 subunits tend to have greater anxiolytic effects. wikipedia.org
This compound exhibits a degree of selectivity for the α1 subunit-containing GABA-A receptors. nih.govsemanticscholar.orgnih.govfrontiersin.orgguidetopharmacology.org In vitro studies have demonstrated that this compound's agonistic potency at the α1 subtype is approximately three times that at the α5 subtype. nih.gov This selectivity is a key aspect of its pharmacological profile.
SAR studies on the broader class of imidazobenzodiazepines have been instrumental in understanding the structural basis of subunit selectivity. For example, the substitution pattern on the imidazobenzodiazepine scaffold can significantly influence affinity for different α subunits. acs.org The introduction of an acid group as a substituent on the imidazobenzodiazepine scaffold has been shown to dramatically improve selectivity for α5β3γ2 over other αxβ3γ2 GABA-A receptors. researchgate.net This enhanced selectivity is attributed to interactions with Loop C of the α-subunit. researchgate.net
Comparative molecular field analysis (CoMFA) has been employed to develop predictive QSAR models for the affinities of imidazobenzodiazepines at various receptor subtypes. acs.org These models have identified regions of the molecular field that favor or disfavor binding to specific subtypes, providing a rational basis for designing ligands with desired selectivity profiles. acs.org For example, the ligand RY-023 demonstrated a 55-fold higher selectivity for α5β3γ2 isoforms. acs.org
Design Principles Underpinning Partial Allosteric Modulation
A crucial feature of this compound is its action as a partial positive allosteric modulator. nih.govresearchgate.netpatsnap.comsemanticscholar.orgnih.govnih.govfrontiersin.orgguidetopharmacology.org Unlike full agonists, which produce a maximal response from the receptor, partial agonists elicit a submaximal effect, even at saturating concentrations. researchgate.netnih.gov This property is a deliberate design element aimed at mitigating the undesirable effects associated with full GABA-A receptor agonists, such as tolerance, dependence, and withdrawal symptoms. patsnap.comnih.govresearchgate.netpatsnap.comnih.gov
The partial agonism of this compound means it produces a lower maximal potentiation of GABA-A receptors compared to a full agonist. nih.gov This characteristic is thought to contribute to a better safety profile. nih.gov The molecular basis for partial agonism is complex and involves the ligand's ability to stabilize a specific conformational state of the receptor that is intermediate between the fully inactive and fully active states. nih.gov
The structural requirements that differentiate a full agonist from a partial agonist or an antagonist at the benzodiazepine binding site have been a subject of intense investigation. For some benzodiazepines, the nature of the substituent at the 3-position can influence efficacy. For example, converting an ester to an ether at this position has been shown to shift a compound from an antagonist to a partial agonist profile in some cases. nih.gov Allosteric models suggest that the modulatory effect of a ligand is related to the difference in its binding affinity for the active versus the inactive state of the receptor. nih.gov Even a small energetic difference, comparable to a single hydrogen bond, can result in significant modulation. nih.gov
Advanced Research Methodologies and Future Directions
Electrophysiological Techniques for GABA A Receptor Current Analysis
Electrophysiological methods are fundamental in characterizing the functional impact of Dimdazenil on GABA A receptor activity. These techniques, such as voltage-clamp electrophysiology, allow for the measurement of chloride currents mediated by GABA A receptors in the presence of this compound mdpi.commdpi.com. By applying varying concentrations of GABA and this compound, researchers can assess the compound's ability to potentiate GABA-induced currents, determine its efficacy as a partial agonist, and analyze its concentration-response relationship nih.govfrontiersin.orgmdpi.comnih.gov. Studies utilizing recombinant GABA A receptors expressed in systems like Xenopus laevis oocytes or transfected cell lines are particularly valuable for this purpose mdpi.com. This allows for the examination of this compound's effects on specific receptor subunit combinations, providing insights into the functional consequences of its binding mdpi.com. For example, electrophysiological assays can demonstrate how this compound facilitates GABA currents through allosteric modulation nih.govfrontiersin.org.
Recombinant GABA A Receptor Expression Systems for Subunit Specificity Elucidation
Recombinant expression systems are crucial for dissecting the subunit selectivity of this compound. GABA A receptors are pentameric ligand-gated ion channels composed of various subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, ρ1-3), and their subunit composition dictates their pharmacological properties and localization in the brain nih.govresearchgate.netchronobiologyinmedicine.orgmdpi.comwikipedia.org. By expressing specific combinations of GABA A receptor subunits in host cells, researchers can test this compound's affinity and efficacy at defined receptor subtypes nih.govfrontiersin.orgmdpi.comnih.govlarvol.com. In vitro studies have indicated that this compound exhibits higher selectivity for GABA A receptors containing the α1 subunit compared to those with α2 and α3 subunits, showing approximately 3 to 4 times greater selectivity for α1-containing receptors nih.govfrontiersin.orgnih.gov. The agonistic potency of this compound in the α1 subtype is reported to be approximately three times higher than in the α5 subtype, with EC50 values of 18 ± 6 nM and 53 ± 6 nM, respectively frontiersin.orgnih.gov. This selectivity profile is particularly relevant as α1-containing receptors are thought to mediate sedative effects nih.govfrontiersin.orgresearchgate.netnih.gov.
A summary of reported selectivity data is presented below:
| GABA A Receptor Subunit | Selectivity (Fold vs. α2/α3) | Agonistic Potency (EC50) |
| α1 | ~3 to 4 fold higher nih.govfrontiersin.org | 18 ± 6 nM frontiersin.orgnih.gov |
| α2 | 1 fold nih.govfrontiersin.org | Not specified in provided text |
| α3 | 1 fold nih.govfrontiersin.org | Not specified in provided text |
| α5 | Not specified in provided text | 53 ± 6 nM frontiersin.orgnih.gov |
Neuroimaging Techniques for Investigating Central Nervous System Engagement
Neuroimaging techniques play a vital role in understanding how this compound engages with the central nervous system in vivo. Modalities such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), including functional MRI (fMRI), can be employed to investigate the distribution of this compound in the brain, its occupancy of GABA A receptors, and its effects on brain activity and connectivity biopharmaservices.comresearchgate.netborderradiology.com.aunih.govclinicalimagingscience.org. PET imaging with a radiolabeled ligand for the benzodiazepine (B76468) site of the GABA A receptor could potentially be used to assess the extent of this compound binding in different brain regions biopharmaservices.comresearchgate.net. While direct studies on this compound using neuroimaging were not extensively detailed in the search results, these techniques are standard in CNS drug development to confirm target engagement and establish pharmacodynamic-pharmacokinetic relationships biopharmaservices.comresearchgate.net. Functional neuroimaging can provide insights into the neurophysiological effects of this compound and potentially identify biomarkers of its therapeutic response researchgate.net.
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions
Computational modeling and molecular dynamics simulations are powerful tools for investigating the interaction of this compound with GABA A receptors at an atomic level. These methods can provide insights into the binding pose of this compound within the benzodiazepine binding site, the key residues involved in the interaction, and the conformational changes induced in the receptor upon ligand binding chronobiologyinmedicine.orgnih.govunsm.edu.pesrce.hr. Molecular docking studies can predict the preferred orientation and affinity of this compound for different GABA A receptor subtypes based on their known structures chronobiologyinmedicine.orgunsm.edu.pe. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the dynamic effects of this compound binding on receptor conformation and function over time chronobiologyinmedicine.orgnih.govunsm.edu.pesrce.hr. These computational approaches complement experimental data from electrophysiology and binding studies, helping to build a comprehensive picture of how this compound modulates GABA A receptor activity mdpi.com.
Exploration of Potential Therapeutic Applications Beyond Primary Indications
While this compound has primarily been developed and approved for the treatment of insomnia, its mechanism of action as a positive allosteric modulator of GABA A receptors suggests potential therapeutic applications in other neurological and psychiatric conditions where GABAergic signaling is implicated nih.govresearchgate.netfrontiersin.orgpatsnap.com. Given the diverse roles of different GABA A receptor subtypes, particularly those containing α2, α3, and α5 subunits, future research could explore this compound's efficacy in conditions like anxiety disorders, epilepsy, or muscle spasms, although its reported selectivity for α1 might limit its utility in some of these areas compared to less selective modulators nih.govresearchgate.netwikipedia.orgpatsnap.com. The partial agonist profile of this compound might offer advantages in these indications by providing therapeutic benefits with a reduced risk of sedation or dependence associated with full agonists frontiersin.orgfrontiersin.org. However, current research primarily focuses on insomnia nih.govresearchgate.netfrontiersin.orgpatsnap.com.
Investigation of Long-Term Receptor Plasticity and Neurophysiological Consequences
Investigating the long-term effects of this compound on GABA A receptor plasticity and broader neurophysiological consequences is crucial for understanding its chronic use profile. Chronic exposure to full GABA A receptor agonists can lead to adaptive changes in receptors, potentially resulting in tolerance and withdrawal symptoms frontiersin.orgfrontiersin.org. As a partial agonist, this compound is hypothesized to have a lower potential for inducing such deleterious adaptive changes frontiersin.org. Future research should focus on conducting long-term studies to evaluate if chronic this compound administration leads to changes in GABA A receptor expression, subunit composition, or synaptic localization frontiersin.orgnih.gov. Electrophysiological studies on neurons from animals chronically treated with this compound could assess alterations in inhibitory synaptic transmission frontiersin.org. Neuroimaging techniques could also potentially be used to monitor long-term changes in receptor density or brain activity patterns biopharmaservices.comresearchgate.net. While current data suggests a favorable safety profile and less risk of withdrawal compared to full agonists, long-term efficacy and the absence of significant adaptive changes require further investigation in larger and longer studies researchgate.netnih.gov.
Comparative Pharmacological Profiling with Other GABA A Receptor Modulators
Comparative pharmacological profiling of this compound with other GABA A receptor modulators, including benzodiazepines and non-benzodiazepine hypnotics (Z-drugs), is essential to fully understand its unique properties and clinical positioning. This involves comparing their binding affinities, subunit selectivities, efficacies in potentiating GABA currents, and effects on sleep architecture and daytime functioning nih.govfrontiersin.orgsemanticscholar.orgmedlink.comresearchgate.net. Studies have compared this compound's affinity and potency at various recombinant GABA A receptor subtypes with those of other modulators nih.govfrontiersin.orgnih.govnih.gov. Clinical trials have compared the efficacy and safety of this compound to placebo in patients with insomnia, demonstrating significant improvements in sleep onset and maintenance researchgate.netnih.govsemanticscholar.orgresearchgate.net. Further comparative studies with existing insomnia medications are needed to highlight this compound's advantages, particularly concerning its partial agonist profile and potential for reduced side effects and dependence liability frontiersin.orgfrontiersin.orgmedlink.com.
Q & A
Q. What is the pharmacological mechanism of Dimdazenil, and how does it differ from traditional GABAA receptor agonists?
this compound acts as a partial positive allosteric modulator of GABAA receptors, with higher selectivity for α1 subunits compared to α2, α3, and α5 subtypes . Unlike full agonists (e.g., benzodiazepines), its partial agonism reduces risks of tolerance, withdrawal, and excessive CNS depression. Methodologically, receptor binding assays and electrophysiological studies are critical to confirm subtype selectivity and efficacy profiles .
Q. How should researchers design a Phase II/III clinical trial to evaluate this compound’s efficacy in insomnia?
Trials should follow a randomized, double-blind, placebo-controlled, parallel-group design with adaptive phases (e.g., screening, washout, treatment, follow-up) . Key endpoints include polysomnography (PSG)-measured total sleep time (TST), sleep efficiency (SE), and latency to persistent sleep (LPS). Sample size calculations should account for effect sizes observed in prior studies (e.g., TST improvements of 30–70 minutes vs. placebo ).
Q. What are the pharmacokinetic properties of this compound, and how do they inform dosing regimens?
this compound exhibits linear PK within 1.5–5 mg doses, with median Tmax at 0.5–1.5 hours and t1/2 of 3.5–4.3 hours . Food delays Tmax but does not affect AUC, suggesting evening administration without meal restrictions. Researchers should incorporate PK/PD modeling to optimize dose-frequency and avoid accumulation, especially in multi-dose studies .
Q. What safety considerations are critical in early-phase this compound trials?
Phase I data show mild-to-moderate adverse events (AEs) like dizziness (8.2%) and transient blood pressure changes, with no severe AEs . Phase III trials reported comparable AE rates between this compound (47.4%) and placebo (39.9%) . Safety monitoring should prioritize CNS effects (e.g., somnolence) and use validated scales (e.g., Insomnia Severity Index) to assess tolerability .
Advanced Research Questions
Q. How can researchers resolve contradictions in sleep architecture data across this compound trials?
Some studies report increased N2 sleep duration but reduced N3/REM sleep vs. placebo , while others show no significant changes . Researchers should conduct meta-analyses with standardized PSG protocols and adjust for covariates like age and baseline sleep architecture. Dose-dependent effects (e.g., 2.5 mg vs. 5 mg) must also be stratified .
Q. What methodological approaches are optimal for evaluating this compound’s long-term efficacy and tolerance development?
Extend trial durations beyond 2 weeks and incorporate withdrawal phases to assess rebound insomnia. Use crossover designs or open-label extensions to monitor tolerance via PSG parameters (e.g., TST maintenance) and biomarker trends (e.g., GABA receptor density via PET imaging) .
Q. How can dose-response relationships be modeled to balance this compound’s efficacy and safety?
Phase II data suggest 2.5 mg achieves peak TST improvement (441.6 min vs. placebo 428.2 min) with minimal AEs, while 5 mg shows diminishing returns . Employ Bayesian adaptive dose-finding trials to identify the therapeutic window, integrating PK variability (e.g., CYP3A4 metabolism) and PD endpoints .
Q. What comparative effectiveness strategies are valid for this compound vs. other GABAA modulators (e.g., zolpidem)?
Design head-to-head trials with non-inferiority margins for TST and superiority in safety endpoints (e.g., daytime residual effects). Use actigraphy and patient-reported outcomes (e.g., sTST, sWASO) to capture subjective improvements .
Q. How can researchers address this compound’s variable effects on subjective vs. objective sleep measures?
Discrepancies between PSG-measured TST and self-reported sTST may reflect placebo responses or measurement bias. Implement ecological momentary assessment (EMA) to align real-time subjective data with PSG .
Q. What biomarkers or neuroimaging tools can elucidate this compound’s mechanism in specific patient subgroups?
Explore EEG spectral analysis (e.g., delta power for N3 sleep) and fMRI to map GABAergic activity changes. Stratify analyses by genetic polymorphisms (e.g., GABRA1 variants) to identify responders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
